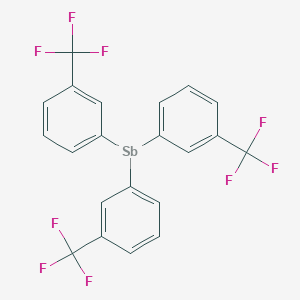

Tris(3-(trifluoromethyl)phenyl)antimony

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

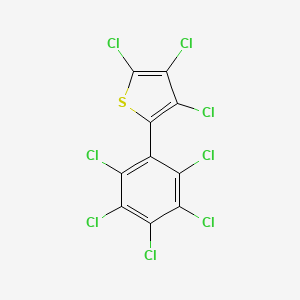

Tris(3-(trifluoromethyl)phenyl)antimony is an organometallic compound that features antimony as its central atom, bonded to three 3-(trifluoromethyl)phenyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular formula of this compound is C21H12F9Sb, and it has a molecular weight of 557.065 g/mol .

Vorbereitungsmethoden

Die Synthese von Tris(3-(Trifluormethyl)phenyl)antimon beinhaltet typischerweise die Reaktion von Antimon(III)-chlorid mit 3-(Trifluormethyl)phenylmagnesiumbromid. Die Reaktion wird in einer inerten Atmosphäre, üblicherweise unter Stickstoff oder Argon, durchgeführt, um Oxidation zu verhindern. Das Reaktionsgemisch wird dann unter Rückfluss erhitzt, und das Produkt wird durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer spezialisierten Anwendungen und der Komplexität ihrer Synthese.

Analyse Chemischer Reaktionen

Tris(3-(Trifluormethyl)phenyl)antimon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Antimon(V)-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in niedrigere Oxidationsstufen von Antimon umwandeln.

Substitution: Die Phenylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Tris(3-(Trifluormethyl)phenyl)antimon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Antimon-Bindungen.

Biologie: Die Wechselwirkungen der Verbindung mit biologischen Molekülen werden untersucht, um ihr Potenzial als biochemisches Werkzeug zu verstehen.

Medizin: Es werden laufende Forschungen durchgeführt, um sein potenzielles Einsatzgebiet in der Pharmakologie, insbesondere in der Wirkstoffforschung und -entwicklung, zu untersuchen.

Industrie: Es wird bei der Entwicklung von fortschrittlichen Materialien verwendet, darunter Polymere und Katalysatoren.

5. Wirkmechanismus

Der Mechanismus, durch den Tris(3-(Trifluormethyl)phenyl)antimon seine Wirkungen ausübt, beinhaltet seine Fähigkeit, stabile Komplexe mit verschiedenen Substraten zu bilden. Die Trifluormethylgruppen verbessern die Stabilität und Reaktivität der Verbindung, was sie zu einem wertvollen Katalysator in mehreren chemischen Reaktionen macht. Die molekularen Ziele und Pfade, die an ihrer Wirkung beteiligt sind, werden noch untersucht, aber es ist bekannt, dass sie mit Enzymen und anderen Proteinen interagieren und deren Aktivität beeinflussen .

Wirkmechanismus

The mechanism by which Tris(3-(trifluoromethyl)phenyl)antimony exerts its effects involves its ability to form stable complexes with various substrates. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable catalyst in several chemical reactions. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with enzymes and other proteins, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Tris(3-(Trifluormethyl)phenyl)antimon kann mit anderen metallorganischen Verbindungen verglichen werden, wie zum Beispiel:

Tris(3-Fluorphenyl)antimon: Ähnlich in der Struktur, aber mit Fluoratomen anstelle von Trifluormethylgruppen.

Tris(3-Chlorphenyl)antimon: Enthält Chloratome, was zu unterschiedlicher Reaktivität und Anwendung führt.

Tris(3-Bromphenyl)antimon: Bromatome verleihen einzigartige Eigenschaften im Vergleich zum Trifluormethyl-Derivat.

Die Einzigartigkeit von Tris(3-(Trifluormethyl)phenyl)antimon liegt in der Anwesenheit von Trifluormethylgruppen, die seine chemische Stabilität und Reaktivität deutlich verbessern, was es zu einer bevorzugten Wahl in bestimmten Anwendungen macht.

Eigenschaften

CAS-Nummer |

386-91-4 |

|---|---|

Molekularformel |

C21H12F9Sb |

Molekulargewicht |

557.1 g/mol |

IUPAC-Name |

tris[3-(trifluoromethyl)phenyl]stibane |

InChI |

InChI=1S/3C7H4F3.Sb/c3*8-7(9,10)6-4-2-1-3-5-6;/h3*1-2,4-5H; |

InChI-Schlüssel |

FYZWFHUZJNROTI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)[Sb](C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)